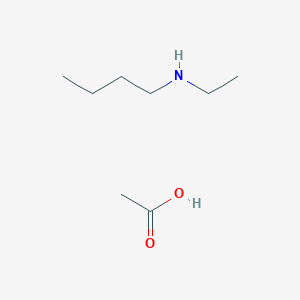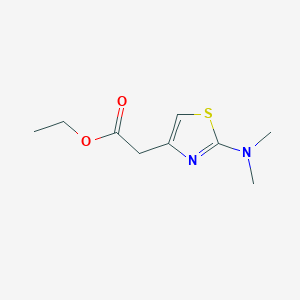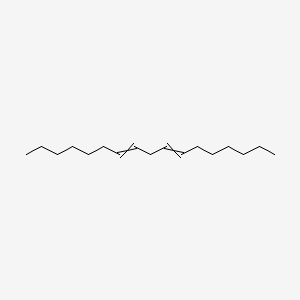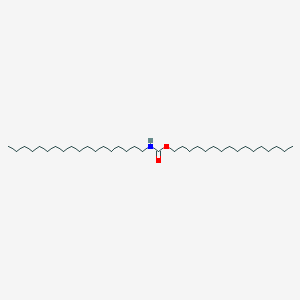
(2-Cyclohexyl-1,3-dioxolan-4-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Cyclohexyl-1,3-dioxolan-4-yl)methanol is an organic compound with the molecular formula C10H18O3. It is a member of the dioxolane family, characterized by a dioxolane ring fused with a cyclohexyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(2-Cyclohexyl-1,3-dioxolan-4-yl)methanol can be synthesized through the condensation reaction of cyclohexanone with formaldehyde in the presence of an acid catalyst. This reaction forms a dioxolane ring, which is then further reacted with methanol to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .
Analyse Des Réactions Chimiques
Types of Reactions
(2-Cyclohexyl-1,3-dioxolan-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are commonly used.
Major Products
Oxidation: Forms cyclohexyl dioxolane ketone.
Reduction: Yields cyclohexyl dioxolane alcohol.
Substitution: Produces various substituted dioxolane derivatives.
Applications De Recherche Scientifique
(2-Cyclohexyl-1,3-dioxolan-4-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a solvent in chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (2-Cyclohexyl-1,3-dioxolan-4-yl)methanol involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form hydrogen bonds and participate in various chemical reactions, influencing its biological and chemical properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
(2-Methyl-1,3-dioxolan-4-yl)methanol: Similar structure but with a methyl group instead of a cyclohexyl group.
(2,2-Dimethyl-1,3-dioxolan-4-yl)methanol: Contains two methyl groups instead of a cyclohexyl group.
(2-Oxo-1,3-dioxolan-4-yl)methanol: Contains a carbonyl group instead of a hydroxyl group.
Uniqueness
(2-Cyclohexyl-1,3-dioxolan-4-yl)methanol is unique due to its cyclohexyl group, which imparts distinct chemical and physical properties. This structural feature makes it suitable for specific applications in organic synthesis and industrial processes .
Propriétés
Numéro CAS |
188678-38-8 |
|---|---|
Formule moléculaire |
C10H18O3 |
Poids moléculaire |
186.25 g/mol |
Nom IUPAC |
(2-cyclohexyl-1,3-dioxolan-4-yl)methanol |
InChI |
InChI=1S/C10H18O3/c11-6-9-7-12-10(13-9)8-4-2-1-3-5-8/h8-11H,1-7H2 |
Clé InChI |
ACCUFFZLBSXRTL-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)C2OCC(O2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![9-[2,5-Bis(chloromethyl)phenyl]-9H-carbazole](/img/structure/B14245401.png)
![2-Cyano-5-[4-(diphenylamino)phenyl]penta-2,4-dienoic acid](/img/structure/B14245413.png)


![4-{4-(3-Methylphenyl)-2-[(methylsulfanyl)methyl]-1,3-thiazol-5-yl}pyridin-2-amine](/img/structure/B14245440.png)
![2-Fluorobicyclo[2.2.1]hept-5-ene-2-carbonyl fluoride](/img/structure/B14245446.png)

![5-(Benzyloxy)-1-[2-(morpholin-4-yl)ethyl]-1H-pyrrolo[3,2-b]pyridine](/img/structure/B14245456.png)


![(2R,3R)-2,3-diphenyl-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B14245478.png)

![2-Propanol, 1,1,1-trifluoro-3-[4-(1,1,3,3-tetramethylbutyl)phenoxy]-](/img/structure/B14245486.png)
